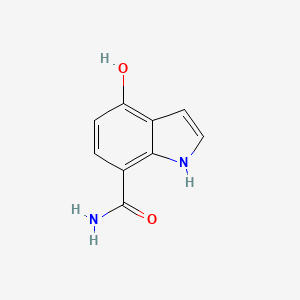

4-Hydroxy-1H-indole-7-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Hydroxy-1H-indole-7-carboxamide is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties

Métodos De Preparación

The synthesis of 4-Hydroxy-1H-indole-7-carboxamide can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a classical approach for constructing indole rings . This method typically involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. Another approach is the Bartoli indole synthesis, which uses nitroaromatics and vinyl Grignard reagents . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Análisis De Reacciones Químicas

4-Hydroxy-1H-indole-7-carboxamide undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields quinones, while reduction produces amines.

Aplicaciones Científicas De Investigación

4-Hydroxy-1H-indole-7-carboxamide has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4-Hydroxy-1H-indole-7-carboxamide involves its interaction with specific molecular targets. The indole ring allows the compound to bind with high affinity to multiple receptors and enzymes, inhibiting their activity . This binding is often facilitated by hydrogen bonding and π-π interactions. The pathways involved include inhibition of enzyme activity and disruption of protein-protein interactions, leading to various biological effects.

Comparación Con Compuestos Similares

4-Hydroxy-1H-indole-7-carboxamide can be compared with other indole derivatives such as:

Indole-3-acetic acid: A plant hormone involved in growth regulation.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Tryptophan: An essential amino acid and precursor to serotonin.

What sets this compound apart is its unique combination of a hydroxy group and a carboxamide group, which enhances its ability to form hydrogen bonds and interact with biological targets .

Actividad Biológica

4-Hydroxy-1H-indole-7-carboxamide (4-HICA) is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a hydroxyl group at the 4-position and a carboxamide group at the 7-position of the indole ring. Its molecular formula is C9H8N2O2 with a molecular weight of approximately 160.17 g/mol . The presence of these functional groups contributes to its unique chemical behavior and biological interactions.

Antiviral Activity

Research indicates that indole derivatives, including 4-HICA, exhibit significant antiviral properties. For instance, a study highlighted the potential of indole-7-carboxamide derivatives as anti-HIV agents, demonstrating that structural modifications can enhance their efficacy against the virus . In particular, QSAR (Quantitative Structure-Activity Relationship) models indicated that specific molecular features correlate with antiviral activity, suggesting pathways for optimizing 4-HICA derivatives for enhanced potency .

Anticancer Properties

4-HICA has been investigated for its anticancer potential. Studies have shown that indole derivatives can induce apoptosis in various cancer cell lines. For example, compounds structurally related to 4-HICA demonstrated cytotoxic effects against human cancer cells by inhibiting critical signaling pathways involved in cell proliferation and survival . The mechanism often involves the modulation of enzyme activity and interference with cellular signaling .

Antimicrobial Effects

The compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. Research has shown that 4-HICA can inhibit the growth of several bacterial strains, suggesting its potential utility in treating bacterial infections .

The mechanisms underlying the biological activities of 4-HICA are multifaceted:

- Enzyme Inhibition : The compound interacts with various enzymes by forming hydrogen bonds, which can modulate their activity. This interaction is crucial for its antiviral and anticancer effects .

- Receptor Binding : The indole structure allows for high-affinity binding to multiple receptors involved in disease processes, leading to altered cellular responses .

- Cell Signaling Modulation : By influencing key signaling pathways, 4-HICA can induce apoptosis in cancer cells and inhibit viral replication .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-HICA, a comparison with similar compounds is useful:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 5-Phenyl-1H-indole-7-carboxamide | High | Contains a phenyl group enhancing lipophilicity |

| 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxamide | Moderate | Exhibits enhanced binding properties due to additional rings |

| 1H-Indole-7-carboxamide | High | Lacks hydroxyl group; less polar than 4-hydroxy variant |

| 5-Methylindole | Moderate | Methyl substitution affects reactivity and solubility |

This table illustrates how structural variations influence the biological activity and therapeutic potential of indole derivatives.

Case Studies

Several case studies have highlighted the efficacy of indole derivatives in clinical settings:

- Antiviral Studies : A study demonstrated that specific modifications to the indole structure significantly improved the bioavailability and potency against HIV .

- Cancer Research : Clinical trials involving indole derivatives have shown promising results in reducing tumor size in patients with specific types of cancer, indicating a need for further exploration into their therapeutic applications .

- Antimicrobial Trials : Laboratory studies confirmed that compounds similar to 4-HICA effectively inhibited bacterial growth, supporting their potential use in new antibiotic formulations .

Propiedades

IUPAC Name |

4-hydroxy-1H-indole-7-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-9(13)6-1-2-7(12)5-3-4-11-8(5)6/h1-4,11-12H,(H2,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZYEXUKYIANHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1C(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677822 |

Source

|

| Record name | 4-Hydroxy-1H-indole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211594-40-9 |

Source

|

| Record name | 4-Hydroxy-1H-indole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.